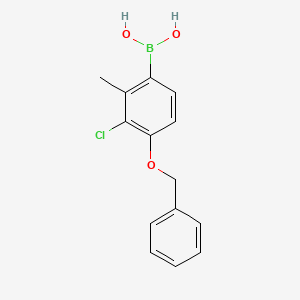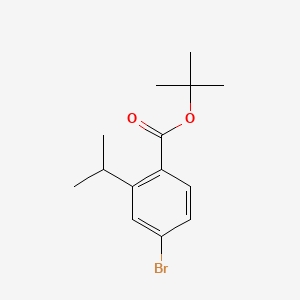
2-(5-Fluoropyrimidin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoropyrimidin-2-yl)benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a 5-fluoropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)benzoic acid typically involves the reaction of 2-chloro-5-fluoropyrimidine with a benzoic acid derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction: Products include carboxylate salts or alcohol derivatives.
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of benzamide scaffolds, which are potent antagonists against P2X7 receptors.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, as an antagonist against P2X7 receptors, it binds to these receptors and inhibits their activity, which can modulate inflammatory responses and cell death pathways . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Used as a starting material for the synthesis of 2-(5-Fluoropyrimidin-2-yl)benzoic acid.
5-Fluoro-2-amino pyrimidine: Another fluorinated pyrimidine derivative with different applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of biologically active compounds, such as P2X7 receptor antagonists, highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-7-5-13-10(14-6-7)8-3-1-2-4-9(8)11(15)16/h1-6H,(H,15,16) |
InChI Key |
GRDMQGVBKFGUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)




